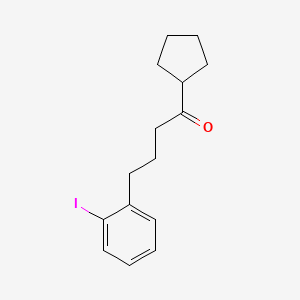![molecular formula C23H28O2 B12612984 1,1'-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) CAS No. 649757-89-1](/img/structure/B12612984.png)
1,1'-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one): is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of two phenyl groups connected by a propane bridge, with each phenyl group further substituted with a 2-methylpropan-1-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. The reaction typically involves the following steps:
Starting Materials: Benzene, 2-methylpropanoyl chloride, and propane-2,2-diyl chloride.
Catalyst: Aluminum chloride (AlCl₃) is used as a catalyst.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
The reaction proceeds as follows:
- Benzene reacts with 2-methylpropanoyl chloride in the presence of aluminum chloride to form 4-(2-methylpropanoyl)benzene.
- The resulting product undergoes a second Friedel-Crafts acylation with propane-2,2-diyl chloride to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
化学反応の分析
Types of Reactions
1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products
Oxidation: Formation of 1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropanoic acid).
Reduction: Formation of 1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-ol).
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) has several applications in scientific research:
Material Science: Used as a precursor for the synthesis of advanced polymers and materials with unique properties.
Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of biologically active compounds.
Organic Synthesis: Serves as a versatile building block for the construction of complex organic molecules.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.
作用機序
The mechanism of action of 1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) depends on its specific application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, its mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways.
類似化合物との比較
Similar Compounds
- 1,1’-[Ethane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)
- 1,1’-[Butane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)
- 1,1’-[Propane-2,2-diyldi(3,1-phenylene)]bis(2-methylpropan-1-one)
Comparison
1,1’-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and interaction with other molecules. For example, the length of the alkyl bridge and the position of the phenyl substituents can significantly influence the compound’s behavior in chemical reactions and its suitability for various applications.
特性
CAS番号 |
649757-89-1 |
|---|---|
分子式 |
C23H28O2 |
分子量 |
336.5 g/mol |
IUPAC名 |
2-methyl-1-[4-[2-[4-(2-methylpropanoyl)phenyl]propan-2-yl]phenyl]propan-1-one |
InChI |
InChI=1S/C23H28O2/c1-15(2)21(24)17-7-11-19(12-8-17)23(5,6)20-13-9-18(10-14-20)22(25)16(3)4/h7-16H,1-6H3 |
InChIキー |
XFKMNVNUYJANHR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)C(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


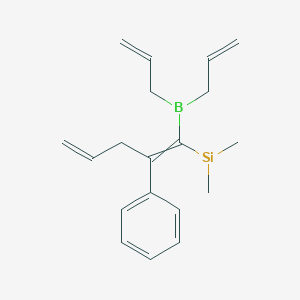
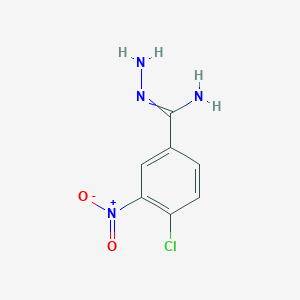
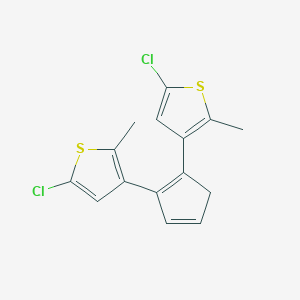
![5-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12612921.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12612923.png)
![Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12612926.png)
![1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)-](/img/structure/B12612942.png)
![5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612947.png)
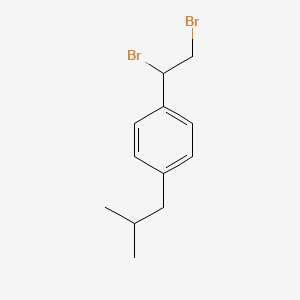
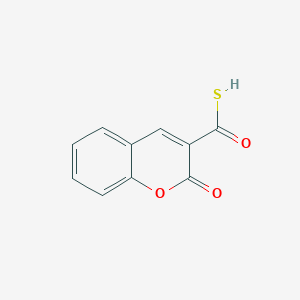
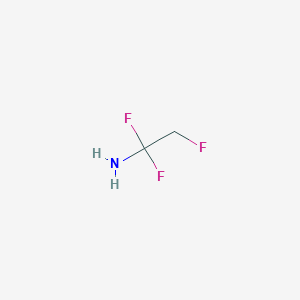
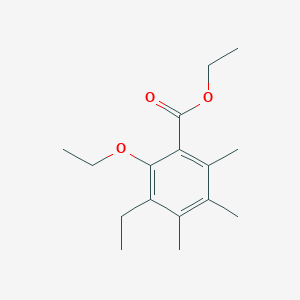
![5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612979.png)
